An In-Depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental protocols.
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring allows for facile functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride emerges as a particularly valuable intermediate, leveraging the reactivity of the sulfonyl chloride group to create diverse libraries of sulfonamide derivatives.[1] These sulfonamides are of significant interest as they can act as bioisosteres for amides, often conferring improved metabolic stability and pharmacokinetic profiles.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1005614-77-6 | [3][4] |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [3] |
| Molecular Weight | 222.69 g/mol | |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Soluble in polar organic solvents such as dichloromethane and chloroform. | Inferred from reaction conditions[1] |
Spectroscopic Characterization (Predicted and Analogue-Based):
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¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a quartet around 4.0-4.2 ppm corresponding to the N-ethyl methylene protons, a triplet around 1.4-1.6 ppm for the N-ethyl methyl protons, and two singlets for the C3 and C5 methyl groups around 2.4-2.6 ppm.
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¹³C NMR (CDCl₃, 100 MHz): Characteristic signals would include those for the two pyrazole methyl carbons, the N-ethyl methylene and methyl carbons, and the quaternary carbons of the pyrazole ring, with the carbon bearing the sulfonyl chloride group being significantly downfield.
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IR (KBr): Key vibrational bands are anticipated for the S=O stretching of the sulfonyl chloride group (around 1380 and 1180 cm⁻¹) and C-N and C=C stretching of the pyrazole ring.
Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Step-by-Step Approach
The synthesis of the title compound can be logically approached in a two-step sequence starting from readily available precursors. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole
The initial step involves the N-alkylation of 3,5-dimethylpyrazole. The choice of an appropriate ethylating agent and base is crucial for achieving a high yield and preventing side reactions.
Protocol:
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Preparation of the Reaction Mixture: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity.
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Alkylation: To the resulting suspension, add ethyl iodide or ethyl bromide (1.1 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-ethyl-3,5-dimethyl-1H-pyrazole.
Step 2: Sulfonylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole
This step introduces the reactive sulfonyl chloride moiety at the C4 position of the pyrazole ring. This is typically achieved through electrophilic substitution using chlorosulfonic acid.
Protocol: [1]
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Preparation of the Chlorosulfonic Acid Solution: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5.0 eq) in chloroform to 0 °C under a nitrogen atmosphere. The use of an excess of chlorosulfonic acid drives the reaction to completion.
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Addition of the Pyrazole: Slowly add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution at 0 °C. Maintaining a low temperature is critical to control the exothermic reaction.
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Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to 60 °C and stirred for 10-12 hours. The reaction progress should be monitored by TLC.
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Thionyl Chloride Addition: To the reaction mixture, add thionyl chloride (1.5 eq) at 60 °C and continue stirring for an additional 2 hours. Thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.
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Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product is then extracted with dichloromethane. The organic layer is washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Caption: Synthetic workflow for 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Reactivity and Applications in Drug Discovery
The primary utility of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride lies in its reactivity with nucleophiles, particularly amines, to form a wide range of sulfonamides. This reaction is a cornerstone for generating libraries of compounds for high-throughput screening in drug discovery programs.
General Protocol for Sulfonamide Synthesis
Protocol: [1]
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Amine Solution: Dissolve the desired primary or secondary amine (1.0 eq) in dichloromethane (DCM).
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Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) to the amine solution. The base is essential to neutralize the hydrochloric acid generated during the reaction.
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Sulfonyl Chloride Addition: Slowly add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.05 eq) in DCM to the amine mixture at room temperature.
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Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
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Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.
Caption: General reaction scheme for the synthesis of pyrazole-4-sulfonamides.
Applications in the Synthesis of Biologically Active Molecules
Derivatives of pyrazole-4-sulfonamide have demonstrated a range of promising biological activities.
Antiproliferative Activity:
Several studies have reported the synthesis of pyrazole-4-sulfonamides with significant antiproliferative activity against various cancer cell lines.[1] For example, a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were tested against the U937 human leukemia cell line, with some compounds exhibiting potent activity.[1] The structure-activity relationship (SAR) studies in such research are crucial for guiding the design of more potent and selective anticancer agents.
| Compound ID | Cell Line | IC₅₀ (µM) |
| MR-S1-7 | U937 | Data not available, but showed activity[1] |
| MR-S1-3 | U937 | Data not available, but showed activity[1] |
Antimicrobial and Antioxidant Activity:
The pyrazole sulfonamide scaffold has also been explored for its potential as an antimicrobial and antioxidant agent.[5] The combination of the pyrazole and sulfonamide pharmacophores can lead to synergistic effects, resulting in compounds with dual activities.[5]
Carbonic Anhydrase Inhibition:
Certain pyrazole sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2] The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key zinc-binding group in the active site of these enzymes.
Safety and Handling
As a reactive chemical intermediate, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride requires careful handling to ensure laboratory safety.
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Hazard Identification: The compound is classified as an irritant.[3] Sulfonyl chlorides, in general, are corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed or inhaled.[6]
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion and Future Perspectives
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of a wide range of pyrazole-4-sulfonamide derivatives. Its straightforward synthesis and predictable reactivity make it an attractive tool for medicinal chemists. The demonstrated biological activities of its derivatives, including antiproliferative and antimicrobial effects, underscore its potential in the development of novel therapeutics. Future research in this area will likely focus on expanding the diversity of the sulfonamide library, exploring novel biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the chemical space accessible from this intermediate holds significant promise for the future of drug discovery.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health, 2021. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate, 2025. [Link]
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1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S. PubChem. [Link]
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1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride,CAS : 1005614-77-6. E FORU. [Link]
Sources
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- 3. 1005614-77-6 Cas No. | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
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